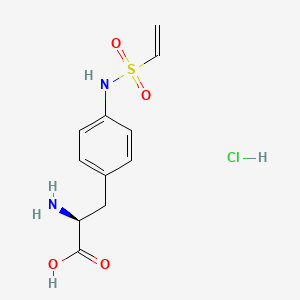
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features both pyrazole and oxadiazole rings. These rings are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure makes it a valuable scaffold in the development of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and oxadiazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and proteins, leading to various biological effects. The pathways involved often include modulation of signaling cascades and inhibition of key metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
1,3,4-Oxadiazoles: Widely studied for their biological activities and synthetic applications.
Uniqueness
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate stands out due to its dual-ring structure, which combines the properties of both pyrazole and oxadiazole rings. This unique combination enhances its reactivity and broadens its range of applications compared to compounds with only one of these rings.
Propiedades
Fórmula molecular |
C8H8N4O3 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
ethyl 5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-14-8(13)6-10-7(15-12-6)5-3-4-9-11-5/h3-4H,2H2,1H3,(H,9,11) |
Clave InChI |
BUDWQAJODKRJNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=N1)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)

![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)

